[1-(Benzenesulfonyl)piperidin-3-yl]methanol
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Overview
Description
“[1-(Benzenesulfonyl)piperidin-3-yl]methanol” is a compound that belongs to the class of sulfonylpiperidine derivatives. It has a CAS Number of 346691-49-4 and a linear formula of C12H17NO3S . The IUPAC name for this compound is [1-(phenylsulfonyl)-3-piperidinyl]methanol .
Molecular Structure Analysis
The molecular weight of “[1-(Benzenesulfonyl)piperidin-3-yl]methanol” is 255.34 g/mol . The InChI code for this compound is 1S/C12H17NO3S/c14-10-11-5-4-8-13(9-11)17(15,16)12-6-2-1-3-7-12/h1-3,6-7,11,14H,4-5,8-10H2 .Chemical Reactions Analysis
While specific chemical reactions involving “[1-(Benzenesulfonyl)piperidin-3-yl]methanol” were not found in the search results, piperidine derivatives are known to be involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Physical And Chemical Properties Analysis
“[1-(Benzenesulfonyl)piperidin-3-yl]methanol” is a solid with a melting point of 51 - 53 degrees Celsius .Scientific Research Applications
While specific applications of “[1-(Benzenesulfonyl)piperidin-3-yl]methanol” are not readily available, it’s important to note that this compound is a type of piperidine derivative . Piperidines and their derivatives have wide-ranging applications in the field of medicinal chemistry . Here are some general applications of piperidine derivatives:
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Pharmaceutical Industry
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Synthesis of Biologically Active Compounds
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Antimalarial Molecules
While specific applications of “[1-(Benzenesulfonyl)piperidin-3-yl]methanol” are not readily available, it’s important to note that this compound is a type of piperidine derivative . Piperidines and their derivatives have wide-ranging applications in the field of medicinal chemistry . Here are some general applications of piperidine derivatives:
-
Pharmaceutical Industry
-
Synthesis of Biologically Active Compounds
-
Antimalarial Molecules
Safety And Hazards
The safety information for “[1-(Benzenesulfonyl)piperidin-3-yl]methanol” includes several hazard statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
[1-(benzenesulfonyl)piperidin-3-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3S/c14-10-11-5-4-8-13(9-11)17(15,16)12-6-2-1-3-7-12/h1-3,6-7,11,14H,4-5,8-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRZOHIYXGVKFJF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=CC=C2)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90409361 |
Source
|
Record name | [1-(benzenesulfonyl)piperidin-3-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90409361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(Benzenesulfonyl)piperidin-3-yl]methanol | |
CAS RN |
346691-49-4 |
Source
|
Record name | [1-(benzenesulfonyl)piperidin-3-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90409361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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